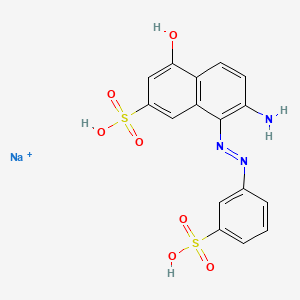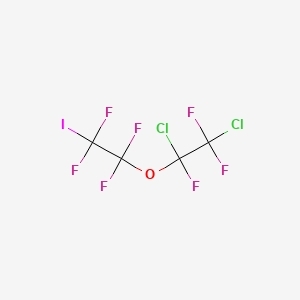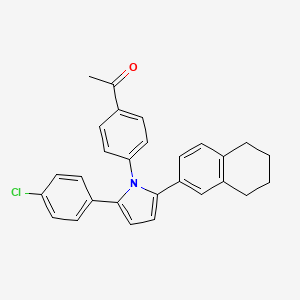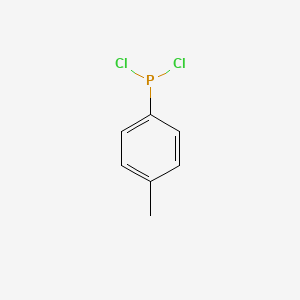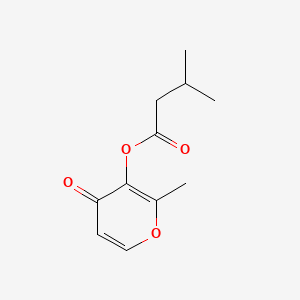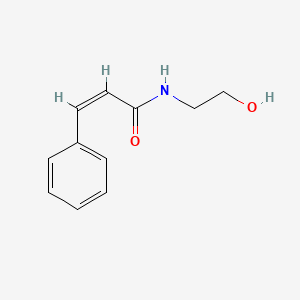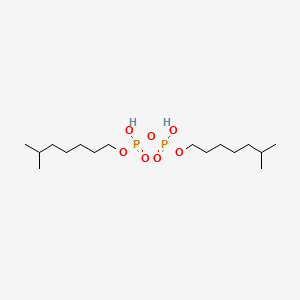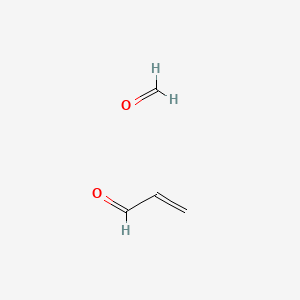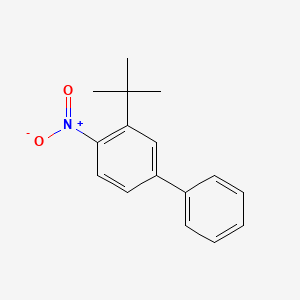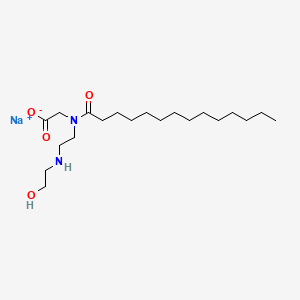
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate is a synthetic compound that belongs to the class of glycinates. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate typically involves the reaction of glycine with a long-chain fatty acid derivative. The process may include the following steps:
Esterification: The fatty acid is first esterified with an alcohol to form an ester.
Amidation: The ester is then reacted with an amine, such as 2-(2-hydroxyethylamino)ethylamine, under controlled conditions to form the amide.
Neutralization: The resulting amide is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Sodium lauroyl sarcosinate
- Sodium cocoyl glycinate
- Sodium myristoyl sarcosinate
Uniqueness
Compared to similar compounds, Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate offers unique properties such as enhanced stability and specific interactions with biological membranes. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
94087-03-3 |
|---|---|
Molecular Formula |
C20H39N2NaO4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
sodium;2-[2-(2-hydroxyethylamino)ethyl-tetradecanoylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(18-20(25)26)16-14-21-15-17-23;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
KJGKTVJIUNIWDM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




